Methyl 3-aminothiophene-2-carboxylate
Overview
Description
Methyl 3-aminothiophene-2-carboxylate is a significant intermediate in organic synthesis, medicine, dyes, and pesticides. It is known for its role in the synthesis of various pharmaceutical products, including anti-hypertensives, antitumors, anti-HIV-1 integrase inhibitors, and more . This compound crystallizes in the monoclinic crystal system P21/c space group and is characterized by its ability to participate in various inter- and intra-molecular interactions .
Mechanism of Action
Target of Action
It is known to be a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-hiv-1 integrase, human cytomegalovirus inhibitors, hepatitis c virus inhibitors, xa factor inhibitors, antineoplastic pak4 activase inhibitors, phosphatidylinositol 3-kinase pi3k inhibitors, and antithrombotic activity drugs . Therefore, it can be inferred that the compound interacts with a wide range of targets associated with these conditions.
Mode of Action
It is known that the compound can participate in various inter- and intra-interactions through its amino and carboxyl groups . These interactions may alter the function of its targets, leading to the therapeutic effects observed in the conditions mentioned above.
Action Environment
It is known that the compound crystallizes in the monoclinic crystal system p2 1 /c space group , which suggests that its physical properties and stability may be influenced by factors such as temperature and pressure.
Biochemical Analysis
Biochemical Properties
Methyl 3-aminothiophene-2-carboxylate participates in various inter- and intra-interactions due to its amino and carboxyl groups . The compound’s interaction energies within crystal packing are visualized through dispersion, electrostatic, and total energies . The dispersion energy dominates in crystal packing .
Molecular Mechanism
It is known that the compound can participate in various inter- and intra-interactions due to its amino and carboxyl groups
Preparation Methods
The synthesis of Methyl 3-aminothiophene-2-carboxylate typically involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Industrial production methods may involve the use of methanol, sodium methoxide, and methyl mercaptoacetate, followed by the addition of dichloropropionitrile methanol solution . The reaction mixture is then heated, and the product is crystallized and filtered to obtain the final compound .
Chemical Reactions Analysis
Methyl 3-aminothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiophene derivatives with different substituents.
Substitution: It reacts with hydrazonoyl chlorides in the presence of triethylamine to yield N-arylamidrazones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like triethylamine. Major products formed from these reactions include thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and thieno[2,3-d]pyrimidin-4(3H)one .
Scientific Research Applications
Methyl 3-aminothiophene-2-carboxylate is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Methyl 3-aminothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 2-aminothiophene-3-carboxylate: Used in the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Methyl 3-amino-2-thiophenecarboxylate: Reacts with hydrazonoyl chlorides to yield N-arylamidrazones.
The uniqueness of this compound lies in its specific structural features and its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 3-aminothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEQNZZOOFKOER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073436 | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22288-78-4 | |
Record name | Methyl 3-aminothiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22288-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-2-thiophenecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022288784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-aminothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-AMINO-2-THIOPHENECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7S8G23AHX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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